N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide is a compound that features an adamantane moiety, which is known for its unique structural and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as chloroform or ethanol and catalysts like triethylamine or polyphosphoric acid ester .
Industrial Production Methods
Industrial production methods for adamantane derivatives, including N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol forms, and substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s stability and facilitates its binding to target proteins or enzymes. The pyrazinecarboxamide group can interact with nucleophilic sites, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-adamantanecarboxamide: Another adamantane derivative with similar structural features but different functional groups.
2-(1-Adamantyl)-1H-benzimidazole: A compound with an adamantane moiety and benzimidazole ring, known for its biological activity.
Uniqueness
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide is unique due to the combination of the adamantane and pyrazinecarboxamide groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H24N4O2 |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[2-(adamantane-1-carbonylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c23-16(15-11-19-1-2-20-15)21-3-4-22-17(24)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-2,11-14H,3-10H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
BIWVBPPXKAEUEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C4=NC=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.